REACTION_CXSMILES
|
[C:1]1(S)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:9]1[S:13][CH:12]=[C:11]([C:14]([OH:16])=[O:15])[CH:10]=1>CN(C)C=O>[C:1]1([C:9]2[S:13][CH:12]=[C:11]([C:14]([OH:16])=[O:15])[CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
cuprous oxide
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CS1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool slightly
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 2 days
|
Duration
|
2 d
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
clarified by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to an oil
|
Type
|
CUSTOM
|
Details
|
the oil triturated with 1 N hydrochloric acid, and gummy solids
|
Type
|
FILTRATION
|
Details
|
recovered by filtration
|
Type
|
EXTRACTION
|
Details
|
The basic solution was extracted with ether
|
Type
|
FILTRATION
|
Details
|
recovered by filtration
|
Type
|
CUSTOM
|
Details
|
triturated with hexane
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol/water
|
Type
|
CUSTOM
|
Details
|
afforded
|
Type
|
CUSTOM
|
Details
|
purified 5-phenylthiofuran-3-carboxylic acid (439 mg., m.p. 101°-103° C.)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC(=CS1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |